REACTION_CXSMILES
|
C[O:2][C:3]([C:5]1[CH:6]=[C:7]([C:11]2[CH:16]=[CH:15][C:14]([O:17][CH3:18])=[C:13]([O:19][CH3:20])[C:12]=2[O:21][CH3:22])[CH:8]=[CH:9][CH:10]=1)=[O:4].[Li+].[OH-].Cl>CC#N>[CH3:22][O:21][C:12]1[C:13]([O:19][CH3:20])=[C:14]([O:17][CH3:18])[CH:15]=[CH:16][C:11]=1[C:7]1[CH:8]=[CH:9][CH:10]=[C:5]([C:3]([OH:4])=[O:2])[CH:6]=1 |f:1.2|
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Name
|
2′,3′,4′-Trimethoxy-biphenyl-3-carboxylic acid methyl ester
|
Quantity
|
566 mg
|
Type
|
reactant
|
Smiles
|
COC(=O)C=1C=C(C=CC1)C1=C(C(=C(C=C1)OC)OC)OC
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Name
|
|
Quantity
|
19 mL
|
Type
|
solvent
|
Smiles
|
CC#N
|
Name
|
|
Quantity
|
9.36 mL
|
Type
|
reactant
|
Smiles
|
[Li+].[OH-]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
Cl
|
Type
|
CUSTOM
|
Details
|
Stir
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
reaction mixture overnight at rt
|
Duration
|
8 (± 8) h
|
Type
|
CUSTOM
|
Details
|
Quench
|
Type
|
CUSTOM
|
Details
|
reaction mixture (cooling bath) with 1M aqu
|
Type
|
EXTRACTION
|
Details
|
Extract the mixture with EtOAc (3×)
|
Type
|
WASH
|
Details
|
wash the combined organic layer with brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dry with Na2SO4
|
Type
|
CUSTOM
|
Details
|
Recrystallize crude product from EtOAc/CyH 1+3
|
Name
|
|
Type
|
product
|
Smiles
|
COC1=C(C=CC(=C1OC)OC)C1=CC(=CC=C1)C(=O)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |